[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine
Overview
Description
Synthesis Analysis
The synthesis of “[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine” has been described in scientific literature. For instance, Mistry et al. (2013) developed a method for synthesizing innovative thiopyrimidines, demonstrating the role of tetrahydropyran derivatives in streamlining the production of compounds with antimicrobial and antitubercular properties .
Molecular Structure Analysis
The molecular formula of “[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine” is C12H17NO2 . The InChI code is 1S/C12H17NO2/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,11H,5-9,13H2 .
Physical And Chemical Properties Analysis
“[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine” is a solid at room temperature . It has a molecular weight of 207.27 . The compound should be stored in a refrigerator .
Scientific Research Applications
Synthesis and Chemical Properties
[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine serves as a pivotal intermediate in the synthesis of diverse chemical compounds. Its utility is highlighted in the development of p-aminobenzoic acid diamides, where it undergoes acylation reactions to yield corresponding diamides. This process showcases its role in constructing complex molecular architectures, further underpinning its importance in synthetic chemistry (A. A. Agekyan & G. G. Mkryan, 2015).
Neurotoxicity Studies
The compound also finds relevance in neurotoxicity studies, particularly those exploring the mechanisms of neurotoxic agents like MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) analogs. Understanding the metabolic pathways and toxicity profiles of such compounds is crucial for developing therapeutic strategies against neurodegenerative diseases (D. Dalvie et al., 1992).
Drug Development
Moreover, [2-(Tetrahydropyran-4-yloxy)phenyl]methylamine is instrumental in the drug development process. For instance, it serves as a key intermediate in the synthesis of TAK-779, a small-molecule nonpeptide CCR5 antagonist. The efficient synthesis of this intermediate is critical for the large-scale production of TAK-779, demonstrating the compound's role in facilitating the development of new pharmaceuticals (H. Hashimoto et al., 2002).
Mechanism of Action
As a prodrug of serotonin, “[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine” may exert its effects through the biochemical and physiological actions of serotonin.
Safety and Hazards
properties
IUPAC Name |
[2-(oxan-4-yloxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,11H,5-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSYBWINUIGVGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594613 | |
Record name | 1-{2-[(Oxan-4-yl)oxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine | |
CAS RN |
898289-33-3 | |
Record name | 2-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898289-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-{2-[(Oxan-4-yl)oxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(Tetrahydropyran-4-yloxy)phenyl]methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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